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Compound of Interest

N-hydroxy-7-0xo-7-
Compound Name:
phenylheptanamide

cat. No.: B10851875

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-oxo-7-phenylheptanamide is an investigational compound identified as a potent
inhibitor of histone deacetylases (HDACSs). This technical guide provides a comprehensive
overview of its known biological activities, mechanism of action, and relevant experimental
protocols for its study. The compound's ability to modulate cellular processes such as
ferroptosis through epigenetic regulation presents a promising avenue for therapeutic
development, particularly in oncology. This document outlines the synthesis, biological
evaluation, and the downstream cellular pathways affected by N-hydroxy-7-oxo-7-
phenylheptanamide, offering a foundational resource for researchers in drug discovery and
development.

Chemical Properties and Synthesis

N-hydroxy-7-oxo-7-phenylheptanamide is a hydroxamic acid derivative with the following
chemical structure:

Synonyms: CHEMBL95916, 7-Oxo-7-phenyl-heptanoic acid hydroxyamide[1].

Physicochemical Properties (Predicted)
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Property Value
Molecular Formula C13H17NOs
Molecular Weight 235.28 g/mol
XLogP3 19
Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 8

Proposed Synthesis Protocol

The synthesis of N-hydroxy-7-oxo-7-phenylheptanamide can be achieved in a two-step
process starting from the commercially available precursor, 7-oxo-7-phenylheptanoic acid.

Step 1: Activation of 7-oxo-7-phenylheptanoic acid
The carboxylic acid is first converted to a more reactive acyl chloride.

» Reagents: 7-oxo-7-phenylheptanoic acid, oxalyl chloride, dimethylformamide (DMF,
catalytic), dichloromethane (DCM).

e Procedure:

o

Dissolve 7-oxo-7-phenylheptanoic acid in anhydrous DCM under an inert atmosphere
(e.g., nitrogen or argon).

o

Add a catalytic amount of DMF.

o

Slowly add oxalyl chloride dropwise to the solution at room temperature.

[¢]

Stir the reaction mixture for 2-3 hours.

[¢]

Monitor the reaction by thin-layer chromatography (TLC).
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o Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure
to yield the crude 7-oxo-7-phenylheptanoyl chloride.

Step 2: Formation of the Hydroxamic Acid
The activated acyl chloride is then reacted with hydroxylamine to form the final product.

e Reagents: 7-oxo-7-phenylheptanoyl chloride, hydroxylamine hydrochloride, triethylamine
(TEA), DCM.

e Procedure:

[e]

Prepare a solution of hydroxylamine hydrochloride and TEA in DCM.
o Cool the hydroxylamine solution in an ice bath.

o Dissolve the crude 7-oxo-7-phenylheptanoyl chloride from Step 1 in DCM and add it
dropwise to the hydroxylamine solution.

o Allow the reaction to warm to room temperature and stir overnight.
o Monitor the reaction by TLC.
o Upon completion, wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to obtain N-hydroxy-7-
oxo-7-phenylheptanamide.

Biological Activity and Mechanism of Action

N-hydroxy-7-oxo-7-phenylheptanamide is a potent inhibitor of histone deacetylases
(HDACSs). Its primary known biological effect is the induction of ferroptosis in cancer cells
through a novel signaling pathway involving epigenetic regulation of the ferroptosis suppressor
protein 1 (FSP1).
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HDAC Inhibition

The hydroxamic acid moiety of N-hydroxy-7-oxo-7-phenylheptanamide chelates the zinc ion
in the active site of HDAC enzymes, leading to their inhibition.

Target Class ICs0

Histone Deacetylase (HDAC) 500 nM[1]

Signaling Pathway: Induction of Ferroptosis

N-hydroxy-7-oxo-7-phenylheptanamide sensitizes cancer cells to ferroptosis by targeting
HDACL. This initiates a cascade of events leading to the degradation of FSP1 mRNA.

HDACL1 Inhibition: The compound directly inhibits HDAC1.

e Increased H3K27 Acetylation: Inhibition of HDAC1 leads to an increase in histone H3 lysine
27 acetylation (H3K27ac) in the promoter regions of the m6A demethylases, FTO and
ALKBHS5.

¢ Activation of FTO and ALKBH5: The increased H3K27ac activates the expression of FTO
and ALKBH5.

o FSP1 mRNA Demethylation: FTO and ALKBH5 are RNA demethylases that remove the N6-
methyladenosine (m6A) modification from FSP1 mRNA.

¢ FSP1 mRNA Degradation: The removal of m6A marks on FSP1 mRNA leads to its
degradation, resulting in decreased FSP1 protein levels and sensitization of the cells to
ferroptosis.
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Signaling pathway of N-hydroxy-7-oxo-7-phenylheptanamide in inducing ferroptosis.
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Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects

of N-hydroxy-7-oxo-7-phenylheptanamide.

General Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of N-
hydroxy-7-oxo-7-phenylheptanamide.
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Experimental workflow for the investigation of N-hydroxy-7-oxo-7-phenylheptanamide.

HDAC Inhibition Assay (Fluorometric)
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e Principle: This assay measures the activity of HDAC enzymes on a fluorogenic acetylated
substrate. Inhibition of HDACSs results in a decreased fluorescent signal.

e Materials:
o HDAC assay buffer
o Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
o Developer solution (containing a protease)
o Purified HDAC enzyme or nuclear extract
o N-hydroxy-7-oxo-7-phenylheptanamide (test compound)
o Trichostatin A (positive control inhibitor)
o 96-well black microplate
o Fluorescence plate reader
e Procedure:

o Prepare a serial dilution of N-hydroxy-7-oxo-7-phenylheptanamide in HDAC assay
buffer.

o In a 96-well plate, add the HDAC enzyme/nuclear extract, the test compound at various
concentrations, and the HDAC assay buffer.

o Add the fluorogenic HDAC substrate to initiate the reaction.
o Incubate at 37°C for a specified time (e.g., 60 minutes).

o Add the developer solution to stop the HDAC reaction and generate the fluorescent signal
from the deacetylated substrate.

o Incubate at 37°C for 15-30 minutes.
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o Measure the fluorescence at the appropriate excitation and emission wavelengths (e.qg.,
ExX/Em = 360/460 nm).

o Calculate the percentage of inhibition and determine the ICso value.

Cell Viability Assay (MTT Assay)

e Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form
a purple formazan product.

o Materials:
o Cancer cell line of interest (e.g., colorectal cancer cells)
o Complete cell culture medium
o N-hydroxy-7-oxo-7-phenylheptanamide
o MTT solution (5 mg/mL in PBS)
o Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)
o 96-well clear microplate
o Spectrophotometer
» Procedure:
o Seed cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with a serial dilution of N-hydroxy-7-oxo-7-phenylheptanamide for a
specified duration (e.g., 24, 48, or 72 hours).

o Add MTT solution to each well and incubate for 2-4 hours at 37°C.
o Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

o Measure the absorbance at 570 nm.
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o Calculate the percentage of cell viability relative to untreated control cells.

Chromatin Immunoprecipitation (ChlP) for H3K27ac

e Principle: ChIP is used to determine the association of specific proteins (in this case,
acetylated H3K27) with specific genomic regions (e.g., the promoters of FTO and ALKBH5).

o Materials:
o Cells treated with N-hydroxy-7-oxo-7-phenylheptanamide or vehicle control
o Formaldehyde for cross-linking
o Lysis and sonication buffers
o Antibody against H3K27ac
o Protein A/G magnetic beads
o Wash buffers
o Elution buffer
o Proteinase K and RNase A
o DNA purification kit
o Primers for gPCR targeting the promoter regions of FTO and ALKBH5
o gPCR master mix and instrument
e Procedure:
o Cross-link proteins to DNA in treated cells using formaldehyde.
o Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

o Incubate the sheared chromatin with an anti-H3K27ac antibody overnight.
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o Add protein A/G beads to pull down the antibody-protein-DNA complexes.
o Wash the beads to remove non-specific binding.

o Elute the complexes and reverse the cross-linking by heating.

o Treat with RNase A and Proteinase K to remove RNA and proteins.

o Purify the immunoprecipitated DNA.

o Quantify the enrichment of the FTO and ALKBH5 promoter regions in the
immunoprecipitated DNA using gPCR.

M6A RNA Quantification (Dot Blot and meRIP-qPCR)

m6A Dot Blot
e Principle: A simple method to assess global changes in m6A levels in total RNA.
e Procedure:

Extract total RNA from treated and control cells.

o

o Spot serial dilutions of the RNA onto a nitrocellulose membrane.

o UV-crosslink the RNA to the membrane.

o Block the membrane and incubate with an anti-m6A antibody.

o Incubate with a secondary antibody conjugated to HRP.

o Detect the signal using a chemiluminescent substrate.

o Stain the membrane with methylene blue to visualize the total RNA as a loading control.
Methylated RNA Immunoprecipitation (meRIP)-gPCR for FSP1

» Principle: This technique is used to quantify the m6A modification on a specific RNA
transcript (FSP1).
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e Procedure:

o

Extract and fragment total RNA from treated and control cells.

[¢]

Incubate the fragmented RNA with an anti-m6A antibody.

[¢]

Use protein A/G beads to immunoprecipitate the m6A-containing RNA fragments.

[e]

Elute and purify the immunoprecipitated RNA.

o

Perform reverse transcription followed by gPCR using primers specific for FSP1 to
quantify its enrichment in the m6A-immunoprecipitated fraction.

FSP1 mRNA Stability Assay

e Principle: This assay measures the decay rate of a specific mMRNA transcript after blocking
transcription.

o Materials:

o Cells treated with N-hydroxy-7-oxo-7-phenylheptanamide or vehicle control

[¢]

Actinomycin D (transcription inhibitor)

RNA extraction kit

[¢]

[e]

Reverse transcription reagents

(¢]

gPCR primers for FSP1 and a stable housekeeping gene (e.g., GAPDH)

[¢]

gPCR master mix and instrument
e Procedure:

o Treat cells with N-hydroxy-7-oxo-7-phenylheptanamide or vehicle for a predetermined
time.

o Add Actinomycin D to all wells to stop transcription.
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o Harvest cells at different time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8

hours).
o Extract total RNA from each time point.
o Perform reverse transcription and gPCR to quantify the levels of FSP1 mRNA.
o Normalize the FSP1 mRNA levels to the housekeeping gene.
o Plot the relative FSP1 mRNA levels against time to determine the mRNA half-life.

Quantitative Data Summary

The following tables summarize the known and expected quantitative data for N-hydroxy-7-

oxo-7-phenylheptanamide.

Table 1: In Vitro Inhibitory Activity

Target Assay Type ICs0 (NM)

HDACs Fluorometric 500[1]

Table 2: Cellular Activity (Hypothetical Data for a Colorectal Cancer Cell Line)

Assay Cell Line Parameter Value

Cytotoxicity HCT116 ICso (72h) Data not available

Fold Change (vs. )
FSP1 mRNA levels HCT116 Data not available
control) at 1 uM

) ) ECso (in combination )
Ferroptosis Induction HCT116 ) ) Data not available
with Erastin)

Note: Further experimental work is required to generate the specific quantitative data for the
cellular activities of N-hydroxy-7-oxo-7-phenylheptanamide.

Conclusion
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N-hydroxy-7-oxo-7-phenylheptanamide is a promising HDAC inhibitor with a distinct
mechanism of action involving the epigenetic regulation of ferroptosis. Its ability to
downregulate the ferroptosis suppressor FSP1 through the HDAC1-FTO/ALKBH5-m6A axis
highlights a novel strategy for cancer therapy. This technical guide provides a foundational
framework for the synthesis, biological evaluation, and mechanistic investigation of this
compound. The detailed experimental protocols and workflow diagrams are intended to
facilitate further research and development of N-hydroxy-7-oxo-7-phenylheptanamide as a
potential therapeutic agent. Future studies should focus on generating comprehensive
guantitative data on its cellular and in vivo efficacy, as well as exploring its activity in a broader
range of cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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